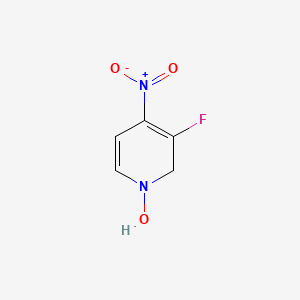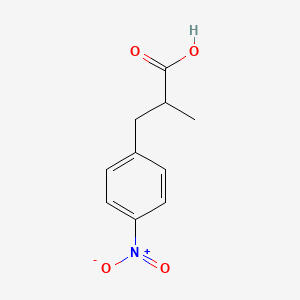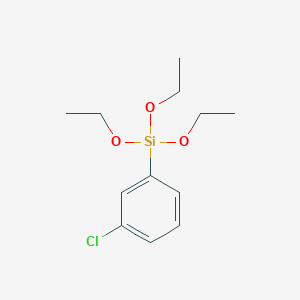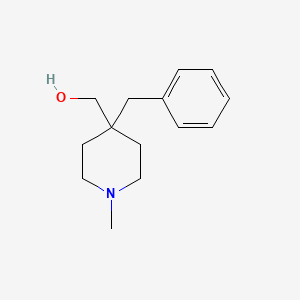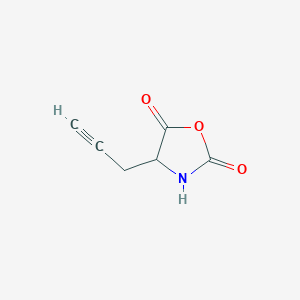
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is a heterocyclic compound that contains both an oxazolidine ring and a propargyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of propargylamine with carbon dioxide to form the corresponding carbamate, which then undergoes cyclization to yield the oxazolidine-2,5-dione structure . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding oxides.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the propargyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargylic alcohols or ketones, while reduction of the oxazolidine ring can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The propargyl group is known to enhance the compound’s ability to cross biological membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Propargylamines: Compounds like pargyline and rasagiline, which contain a propargyl group, are used in the treatment of neurodegenerative diseases.
Oxazolidinones: These compounds, such as linezolid, are known for their antibacterial properties.
Uniqueness
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring and the propargyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H5NO3 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
4-prop-2-ynyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H5NO3/c1-2-3-4-5(8)10-6(9)7-4/h1,4H,3H2,(H,7,9) |
Clave InChI |
KDMCLTUPWGQGCA-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


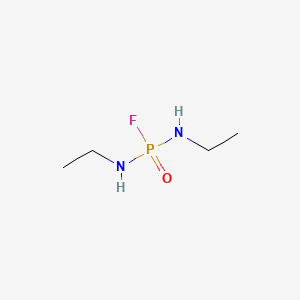
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
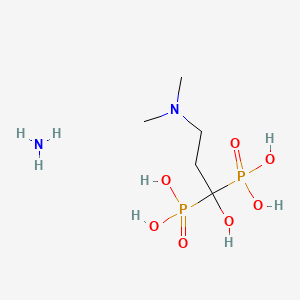
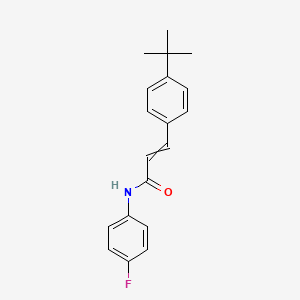
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
